molecular formula C14H17N3O3 B15103109 N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B15103109
M. Wt: 275.30 g/mol
InChI Key: LNDQIISYTBTSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused bicyclic core comprising a cyclopenta[b]pyridine scaffold integrated with a [1,2]oxazolo[4,5-e]pyridine moiety. The structure suggests moderate lipophilicity due to the methoxyethyl group, which may enhance solubility compared to purely aromatic substituents .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C14H17N3O3/c1-8-11-12(13(18)15-6-7-19-2)9-4-3-5-10(9)16-14(11)20-17-8/h3-7H2,1-2H3,(H,15,18)

InChI Key

LNDQIISYTBTSEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(4-Methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

  • Core Structure : Identical oxazolo-pyridine core.
  • Substituent Variation : The 4-methoxyphenyl group replaces the 2-methoxyethyl carboxamide.
  • Reduced solubility compared to the target compound due to lower polarity .

Thieno-Pyrimidine Derivative: 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

  • Core Structure: Thieno[2,3-d]pyrimidine fused with cyclopenta[4,5].
  • Key Differences: Replacement of oxazole with a sulfur-containing thieno ring alters electronic properties and hydrogen-bonding capacity.
  • Hypothesized Activity: Thieno-pyrimidines are often associated with kinase inhibition, suggesting possible divergent biological targets compared to the oxazolo-pyridine core .

Thiadiazole Derivative: 3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

  • Core Structure : Oxazolo-pyridine with a thiadiazole substituent.
  • The isopropyl group on the thiadiazole may enhance lipophilicity, balancing solubility and membrane penetration .
  • Synthetic Considerations : Requires cyclocondensation steps similar to those described for pyrazolo-triazines in , but with thiadiazole-specific reagents .

Thiazole-Based Analog: N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

  • Core Structure : Thiazole ring with a cyclopropane carboxamide.
  • Structural Contrasts :
    • The thiazole ring and cyclopropane group introduce conformational constraints and steric hindrance.
    • The 2-methoxyethyl substituent is retained but paired with dimethyl groups, possibly modulating target selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name (Reference) Core Structure Substituent(s) Molecular Weight (g/mol) LogP (Predicted) Synthetic Route Complexity
Target Compound Oxazolo-pyridine 2-methoxyethyl ~345.4 ~2.1 Multi-step cyclocondensation
N-(4-Methoxyphenyl) analog Oxazolo-pyridine 4-methoxyphenyl ~379.4 ~3.0 Similar to target
Thieno-pyrimidine Thieno-pyrimidine Sulfanyl, methyl-isoxazole ~414.5 ~2.8 High (thieno-ring synthesis)
Thiadiazole derivative Oxazolo-pyridine + thiadiazole Propan-2-yl ~402.4 ~2.5 Moderate
Thiazole analog Thiazole + cyclopropane 2-methoxyethyl, dimethyl ~363.5 ~2.7 High (cyclopropane steps)

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via cyclocondensation or multi-step functionalization, with complexity varying based on heterocyclic core modifications .
  • Biological Relevance: While highlights anticancer activity in pyrazolo-triazine analogs, direct data for the target compound are lacking. Thieno-pyrimidines and thiazoles are often explored for kinase or enzyme inhibition, suggesting possible overlapping targets .
  • Structure-Activity Relationships (SAR): Polar substituents (e.g., methoxyethyl) improve solubility but may reduce target affinity in hydrophobic binding pockets. Heterocycle choice (oxazole vs. thieno/thiazole) significantly influences electronic properties and bioavailability.

Q & A

Q. What are the optimal synthetic routes for producing high-purity N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis of complex heterocycles like this compound often involves multi-step reactions. Key steps include:
  • Cyclization : Use Mo(CO)₆ as a catalyst under inert atmospheres to facilitate ring closure, as demonstrated in analogous oxazolo-pyridine syntheses .
  • Functional Group Introduction : Lithium aluminum hydride (LiAlH₄) can reduce intermediates to introduce methoxyethyl groups, but solvent choice (e.g., THF vs. DCM) significantly impacts yield .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical:
  • NMR : ¹H and ¹³C NMR can resolve ambiguities in substituent positions. For example, coupling patterns in the cyclopenta ring protons (δ 2.5–3.5 ppm) distinguish between diastereomers .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of regiochemistry, as seen in structurally related pyridine derivatives (e.g., 4-Hydroxy-N-(2,4,6-tribromophenyl)pyridine) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electron density in the oxazolo-pyridine core, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Autodock Vina can predict interactions with biological targets (e.g., kinases) by aligning the carboxamide moiety with active-site residues .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound’s tautomeric forms?

  • Methodological Answer : Discrepancies often arise from dynamic equilibria in solution. Strategies include:
  • Variable-Temperature NMR : Monitor chemical shifts at 25°C vs. −40°C to detect tautomerization (e.g., keto-enol shifts in pyridones) .
  • Isotopic Labeling : Introduce deuterium at labile hydrogens (e.g., NH groups) to stabilize specific tautomers for IR analysis .

Q. What experimental designs are recommended to assess the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .
  • Stability Profiling : Test pH-dependent degradation (e.g., simulated gastric fluid at pH 2 vs. intestinal fluid at pH 7.4) to identify labile functional groups (e.g., ester or amide bonds) .

Q. How can researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites that may alter bioactivity .

Methodological Considerations for Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioassays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ values. Include Hill slope analysis to detect cooperative binding .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate assays .

Q. How should researchers optimize reaction conditions to scale up synthesis without compromising yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design (e.g., 2³ matrix) to test variables like temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity .
  • Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer, as demonstrated in thiazolo-pyrimidine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.